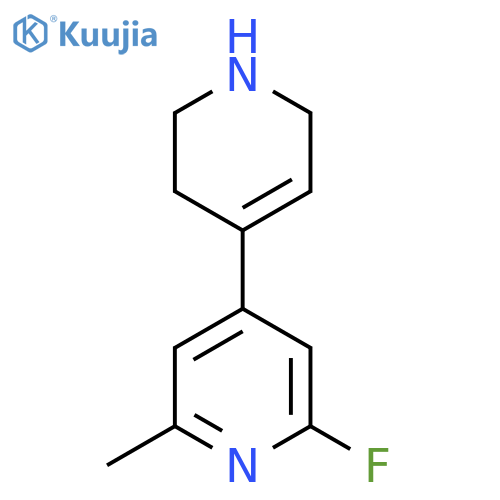

Cas no 2138207-73-3 (2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)

2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

- 4,4'-Bipyridine, 2-fluoro-1',2',3',6'-tetrahydro-6-methyl-

- 2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

-

- インチ: 1S/C11H13FN2/c1-8-6-10(7-11(12)14-8)9-2-4-13-5-3-9/h2,6-7,13H,3-5H2,1H3

- InChIKey: CBPVLZRDYMZRKJ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=CC(C)=N1)C1=CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 227

- トポロジー分子極性表面積: 24.9

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692858-1.0g |

2-fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

2138207-73-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-692858-5.0g |

2-fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

2138207-73-3 | 5.0g |

$4930.0 | 2023-03-10 | ||

| Enamine | EN300-692858-0.5g |

2-fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

2138207-73-3 | 0.5g |

$1632.0 | 2023-03-10 | ||

| Enamine | EN300-692858-2.5g |

2-fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

2138207-73-3 | 2.5g |

$3332.0 | 2023-03-10 | ||

| Enamine | EN300-692858-0.25g |

2-fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

2138207-73-3 | 0.25g |

$1564.0 | 2023-03-10 | ||

| Enamine | EN300-692858-0.1g |

2-fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

2138207-73-3 | 0.1g |

$1496.0 | 2023-03-10 | ||

| Enamine | EN300-692858-0.05g |

2-fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

2138207-73-3 | 0.05g |

$1428.0 | 2023-03-10 | ||

| Enamine | EN300-692858-10.0g |

2-fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

2138207-73-3 | 10.0g |

$7312.0 | 2023-03-10 |

2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridineに関する追加情報

Introduction to 2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine (CAS No. 2138207-73-3)

2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine, identified by its CAS number 2138207-73-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine consists of a pyridine core substituted with a fluoro group at the 2-position and a methyl group at the 6-position. Additionally, the 4-position of the pyridine ring is linked to a 1,2,3,6-tetrahydropyridine moiety. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions.

In recent years, there has been a growing interest in developing novel compounds that target specific biological pathways with high selectivity and efficacy. The presence of the fluoro group in 2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine enhances its metabolic stability and lipophilicity, which are critical factors for drug development. Furthermore, the tetrahydropyridine fragment introduces a nitrogen-rich scaffold that can interact with various biological targets, including enzymes and receptors.

One of the most compelling aspects of this compound is its potential role in the development of new pharmaceutical agents. Preclinical studies have suggested that derivatives of 2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine may exhibit inhibitory effects on certain enzymes involved in inflammatory and neurological disorders. These findings have prompted researchers to explore its pharmacological profile in greater detail.

The synthesis of 2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the pyridine-tetrahydropyridine linkage efficiently. These synthetic strategies highlight the compound's complexity and the sophistication required for its production.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine with biological targets. These studies have revealed that the compound can bind to specific pockets on enzymes and receptors with high affinity. This information is crucial for designing structure-based drug candidates that enhance therapeutic efficacy.

The pharmacokinetic properties of 2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine are also under investigation. In vitro studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are encouraging for further development into clinical trials. Additionally,the compound's low toxicity profile suggests that it may be well-tolerated by patients if developed into a drug.

Recent advancements in drug discovery technologies have enabled high-throughput screening (HTS) of large libraries of compounds for biological activity. 2'-Fluoro - 6'-methyl - 4'-(1', 2', 3', 6'-tetrahydropyridin - 4'- yl ) pyridin - e has been screened against various disease-related targets using HTS platforms. This approach has identified several promising derivatives with enhanced biological activity and selectivity.

The potential applications of CAS No 2138207 - 73 - 3 extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals where its unique structural features may provide novel solutions for crop protection and industrial processes.

In conclusion,CAS No:2138207 - 73 - 3 represents a significant advancement in medicinal chemistry with its intricate molecular structure and promising biological activities。 Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties。 The continued exploration of this compound will likely contribute to the development of innovative treatments for various diseases。

2138207-73-3 (2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine) 関連製品

- 2229519-64-4(2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)

- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)

- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)

- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)

- 720677-75-8(ethyl 4-3-(5-ethylfuran-2-yl)propanamidobenzoate)

- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)

- 1427452-99-0(methyl 4-amino-2-chloro-3-methoxybenzoate)

- 1105197-85-0(2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide)

- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

- 1994973-93-1(3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide)